molecular formula C25H23F3N4S B2767726 4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile CAS No. 303985-68-4

4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile

Katalognummer: B2767726
CAS-Nummer: 303985-68-4
Molekulargewicht: 468.54
InChI-Schlüssel: APSXEQRKDBIKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C25H23F3N4S and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(Cyclohexylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile, with CAS number 303985-68-4, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antifungal, insecticidal, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C25H23F3N4SC_{25}H_{23}F_{3}N_{4}S, with a molecular weight of 468.54 g/mol. The structure features a pyrimidine ring substituted with cyclohexylamine and trifluoromethyl groups, which are known to enhance biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, in vitro tests against various fungal strains revealed the following inhibition rates:

CompoundBotrytis cinereaSclerotinia sclerotiorumPhomopsis sp.Colletotrichum gloeosporioidesPyricutaria oryzae
5a92.43%72.18%59.22%53.89%38.92%
5b96.76%75.82%54.37%51.88%43.64%
5c89.88%76.28%70.73%64.12%41.34%

These results indicate that certain compounds derived from the parent structure can rival established antifungal agents like tebuconazole .

Insecticidal Activity

The insecticidal properties of the compound were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed were:

CompoundMortality Rate (%), S. frugiperdaMortality Rate (%), M. separata
5a13.316.7
5b45.050.0
5w90.0 86.7

These findings suggest that while some derivatives show moderate insecticidal activity, compound 5w demonstrates exceptional efficacy against both pest species, indicating potential for agricultural applications .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results are summarized in the following table:

Cell LineIC50 (µg/ml)
PC35
K5625
Hela5
A5495

The anticancer activity was found to be lower than that of doxorubicin, a standard chemotherapy agent, suggesting that while promising, further optimization may be necessary to enhance efficacy .

Case Studies

  • Antifungal Efficacy : A study published in July 2022 reported on the synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives, including our compound of interest, highlighting significant antifungal activities against multiple pathogens .
  • Insect Resistance in Agriculture : Research indicated that the use of such compounds could provide a new avenue for pest management strategies in agriculture, particularly for crops susceptible to Spodoptera species .
  • Cancer Treatment Exploration : Another study focused on the anticancer properties noted that while the compound showed activity against several cancer cell lines, it requires further development to enhance its therapeutic index compared to existing treatments like doxorubicin .

Eigenschaften

IUPAC Name

4-(cyclohexylamino)-6-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N4S/c26-25(27,28)19-11-7-8-17(14-19)16-33-24-31-22(18-9-3-1-4-10-18)21(15-29)23(32-24)30-20-12-5-2-6-13-20/h1,3-4,7-11,14,20H,2,5-6,12-13,16H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSXEQRKDBIKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.